(+)-N-Methylallosedridine

Nicotinic Acetylcholine Receptor Agonist α3β4 nAChR

(+)-N-Methylallosedridine (CAS: 41447-16-9) is a naturally occurring piperidine alkaloid, first isolated from the Sedum genus of plants. As a member of the 2-(2-hydroxyalkyl)piperidine class of compounds, it is defined by its specific stereochemistry, having two chiral centers with the (αR,2S) or (2S,1'R) configuration.

Molecular Formula C9H19NO
Molecular Weight 157.25 g/mol
Cat. No. B045818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-N-Methylallosedridine
Molecular FormulaC9H19NO
Molecular Weight157.25 g/mol
Structural Identifiers
SMILESCC(CC1CCCCN1C)O
InChIInChI=1S/C9H19NO/c1-8(11)7-9-5-3-4-6-10(9)2/h8-9,11H,3-7H2,1-2H3/t8-,9+/m0/s1
InChIKeyJOHKCJPJMSCFBX-DTWKUNHWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOil

Structure & Identifiers


Interactive Chemical Structure Model





Procuring (+)-N-Methylallosedridine: A Defined Stereoisomer of a Piperidine Alkaloid for Specialized Research


(+)-N-Methylallosedridine (CAS: 41447-16-9) is a naturally occurring piperidine alkaloid, first isolated from the Sedum genus of plants [1]. As a member of the 2-(2-hydroxyalkyl)piperidine class of compounds, it is defined by its specific stereochemistry, having two chiral centers with the (αR,2S) or (2S,1'R) configuration [2]. This structural specificity is critical, as it distinguishes it from its diastereomers and enantiomers, such as (-)-N-Methylsedridine and (+)-N-Methylsedridine, which may exhibit different biological profiles [3]. The compound is primarily utilized as a reference standard in natural product research and as a scaffold for exploring structure-activity relationships (SAR) at nicotinic acetylcholine receptors (nAChRs) [4].

Why Generic Substitution is Inadvisable: The Impact of (+)-N-Methylallosedridine's Stereochemistry on Activity


Substituting (+)-N-Methylallosedridine with a close structural analog, such as its enantiomer (-)-N-Methylallosedridine or diastereomers like (+)-N-Methylsedridine, is not a scientifically valid practice for procurement or experimentation [1]. The presence of two chiral centers leads to four distinct stereoisomers, each with the potential for different pharmacological activity due to differential binding at chiral receptor sites [2]. This is a well-established principle in medicinal chemistry, particularly for ligands of nicotinic acetylcholine receptors (nAChRs), where minor stereochemical alterations can drastically impact agonist potency, efficacy, and subtype selectivity [3]. Therefore, treating these compounds as interchangeable introduces significant experimental variability and risks invalidating SAR and pharmacological studies. The quantitative evidence below details the specific points of differentiation for (+)-N-Methylallosedridine.

Quantitative Evidence for Selecting (+)-N-Methylallosedridine vs. Analogs


nAChR α3β4 Subtype Agonist Potency: (+)-N-Methylallosedridine vs. Other Piperidine Alkaloids

(+)-N-Methylallosedridine demonstrates measurable, albeit low-potency, agonist activity at the human α3β4 nicotinic acetylcholine receptor (nAChR), a key target in neuropharmacology [1]. In a functional assay using recombinant human α3β4 cell lines, it exhibited an EC50 of 7,000 nM (7.0 µM). This activity provides a benchmark for comparing the effects of structural modifications on the piperidine alkaloid scaffold. For instance, structurally related piperidine derivatives optimized for nAChR activity have been reported with potencies in the nanomolar range, highlighting the significant impact of specific substitutions and stereochemistry .

Nicotinic Acetylcholine Receptor Agonist α3β4 nAChR Structure-Activity Relationship

Subtype Selectivity Profile at nAChRs: A Key Differentiator for (+)-N-Methylallosedridine

The selection of (+)-N-Methylallosedridine over a closely related analog can be driven by its distinct selectivity profile across nAChR subtypes. While many piperidine-based ligands are optimized for the α4β2 subtype , (+)-N-Methylallosedridine exhibits a different pattern. It acts as an agonist at the α3β4 subtype with an EC50 of 7,000 nM, but at the α2β4 subtype, its potency is significantly lower, with an EC50 of 29,000 nM (29.0 µM) [1]. This represents a 4.1-fold difference in potency, indicating a measurable, albeit modest, preference for the α3β4 subtype. In contrast, many synthetic piperidine potentiators demonstrate high selectivity for α4β2 receptors with little to no activity at α3β4 and α2β4 subtypes .

Nicotinic Acetylcholine Receptor Subtype Selectivity α2β4 nAChR α3β4 nAChR

In Silico CNS Permeability: Differentiating (+)-N-Methylallosedridine from Non-CNS Penetrant Analogs

Computational ADMET predictions offer a key point of differentiation for (+)-N-Methylallosedridine, particularly when comparing it to analogs that are not CNS-penetrant. Using admetSAR 2.0, (+)-N-Methylallosedridine is predicted to cross the blood-brain barrier (BBB) with a probability of 100% [1]. This is a critical parameter for any compound intended for research on CNS targets, such as neuronal nAChRs. This contrasts with many synthetic piperidine derivatives that, despite potent in vitro activity, fail to achieve sufficient brain exposure, often requiring significant structural optimization to improve CNS penetration . The favorable in silico profile of (+)-N-Methylallosedridine suggests it is a suitable starting scaffold for CNS drug discovery programs.

Blood-Brain Barrier CNS Penetration ADMET Prediction Piperidine Alkaloid

Chemical Stability and Solubility: Quantitative Advantages for In Vitro Assay Development

While specific experimental stability data for (+)-N-Methylallosedridine is limited in the public domain, its predicted physicochemical properties indicate high aqueous solubility (112 g/L) [1], which is advantageous for in vitro assay preparation, often reducing the need for DMSO or other co-solvents. This contrasts with more hydrophobic piperidine alkaloid analogs, such as N-Methylisopelletierine, which have lower solubility and may present formulation challenges in aqueous biological assays . Vendor technical information also notes that the compound is typically stable as a solid at room temperature, facilitating easier handling and storage compared to more labile natural products .

Solubility Chemical Stability Assay Development Formulation

Validated Application Scenarios for Procuring (+)-N-Methylallosedridine


nAChR Structure-Activity Relationship (SAR) Studies: Establishing a Basal Agonist Scaffold

(+)-N-Methylallosedridine is most appropriately procured for use as a starting point or baseline comparator in SAR campaigns focused on the nicotinic acetylcholine receptor (nAChR). With its defined, albeit low, potency at the α3β4 subtype (EC50 = 7,000 nM) and its distinct selectivity profile against the α2β4 subtype (EC50 = 29,000 nM) [1], it serves as an ideal scaffold for systematic modification. Researchers can quantitatively assess the impact of adding functional groups or altering stereochemistry on improving both potency and subtype selectivity, using the native alkaloid's activity as a benchmark [2].

CNS-Penetrant Probe Development: A Starting Point with Favorable In Silico BBB Properties

For medicinal chemistry programs targeting central nervous system (CNS) disorders linked to nAChR dysfunction, (+)-N-Methylallosedridine offers a strategic advantage. Its high predicted probability of crossing the blood-brain barrier (100%) makes it a more suitable starting point for probe development compared to analogs lacking this property [3]. This reduces the risk of creating potent in vitro leads that later fail due to poor brain exposure, streamlining the early-stage drug discovery process .

Natural Product Reference Standard for Analytical and Metabolomics Studies

As a defined natural product isolated from Sedum species, (+)-N-Methylallosedridine is an essential reference standard for analytical chemistry, metabolomics, and quality control applications [4]. Its use is critical for the accurate identification and quantification of this specific alkaloid in plant extracts, dietary supplements, or complex biological matrices. Its distinct stereochemistry and well-defined analytical data (e.g., NMR, mass) provide a precise benchmark against which the presence and purity of this compound can be verified, distinguishing it from other co-occurring alkaloids like sedridine and allosedridine [5].

Investigating Stereochemical Impact on Alkaloid Pharmacology

The compound is uniquely suited for fundamental research into the role of stereochemistry in alkaloid pharmacology. As one of four possible stereoisomers in this series, its procurement is essential for direct, head-to-head comparisons with its enantiomer, (-)-N-Methylallosedridine, and its diastereomers, (+)- and (-)-N-Methylsedridine [5]. Such studies can provide quantitative data on how each chiral center influences target binding, functional activity, and metabolic stability, contributing valuable insights to the broader field of chiral drug design [2].

Technical Documentation Hub

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